(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide
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Overview
Description
(E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring and a chlorophenyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of (E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 3-quinolinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazide compound. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
(E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various microorganisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
(E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide can be compared with other similar compounds, such as:
(E)-N’-(4-chlorophenyl)-3-phenylprop-2-enehydrazide: This compound lacks the quinoline ring, which may result in different chemical and biological properties.
(E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enethiohydrazide: The presence of a thiohydrazide group instead of a hydrazide group can alter its reactivity and biological activity.
(E)-N’-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazone: The hydrazone derivative may exhibit different chemical stability and biological effects compared to the hydrazide.
Properties
IUPAC Name |
(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-15-6-8-16(9-7-15)21-22-18(23)10-5-13-11-14-3-1-2-4-17(14)20-12-13/h1-12,21H,(H,22,23)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDOAHHBUOWBQ-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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